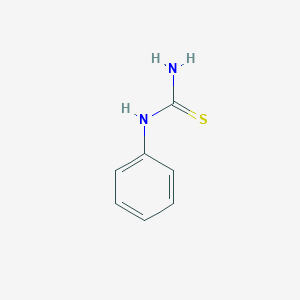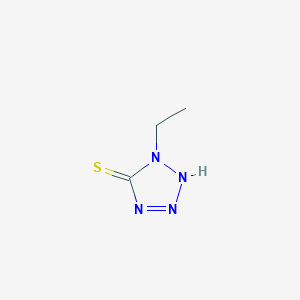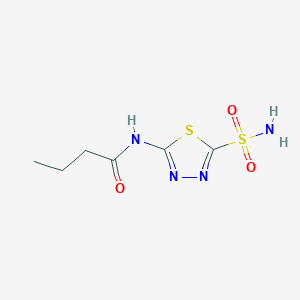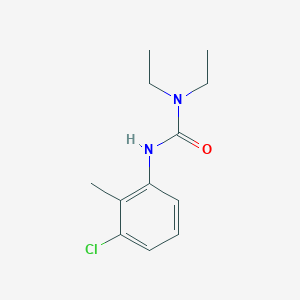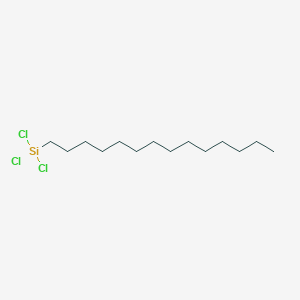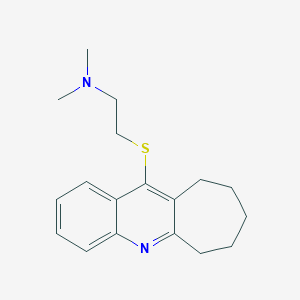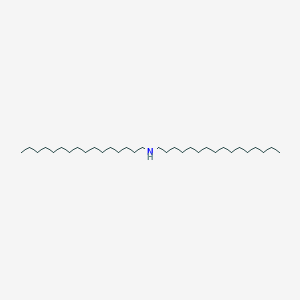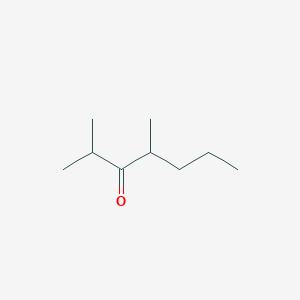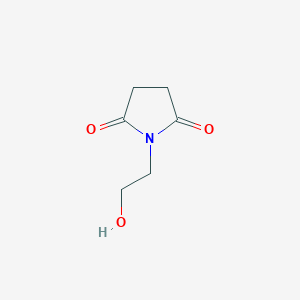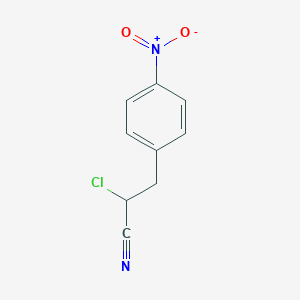
2-Chloro-3-(4-nitrophenyl)propanenitrile
Descripción general
Descripción
The compound 2-Chloro-3-(4-nitrophenyl)propanenitrile is a chemical that is closely related to various nitrophenyl-substituted compounds. While the exact compound is not directly discussed in the provided papers, there are several related compounds that can offer insights into its characteristics. For instance, compounds with nitrophenyl groups and chloro-substituents are often synthesized for their potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of nitro-substituted chromenes with morpholinocyclopentene , or the nitration of bisphenol derivatives . These methods demonstrate the reactivity of nitrophenyl compounds and their ability to form complex structures under controlled conditions. The synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile would likely involve similar strategies, utilizing chloro and nitro substituents to create the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction . These analyses reveal the spatial arrangement of atoms within the molecules and the angles between different substituents, which can affect the compound's reactivity and properties. For example, the dihedral angle between the chlorophenyl and nitrophenyl rings in a substituted chalcone was found to be 26.48° , indicating the influence of substituents on the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of nitrophenyl compounds is influenced by the presence of electron-withdrawing nitro groups, which can participate in various chemical reactions. For instance, the hydrolysis of chromane derivatives does not change the pyran ring configuration, preserving the stereochemistry of the compound . Similarly, the nitration of bisphenol derivatives to introduce nitro groups is a key reaction that can be applied to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are determined by their molecular structure. For example, the presence of intramolecular interactions, such as C—H⋯O and C—H⋯Cl, can influence the stability and planarity of the molecule . Additionally, the use of liquid chromatography with UV detection for the analysis of related compounds indicates their ability to absorb light at specific wavelengths, which is a significant property for their identification and quantification .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure of compounds related to 2-Chloro-3-(4-nitrophenyl)propanenitrile has been studied, revealing insights into the geometrical relationships and stabilization mechanisms of these compounds (Sharma et al., 2014).
Chemical Reactions and Properties : Research has delved into the reaction of arylmalononitriles with nitric acid, exploring the directing nature of dicyanomethyl groups and tautomerism in derivatives of 4-nitrophenylmalononitrile (Suzuki et al., 1988). Another study investigated the structure of azobenzene derivatives related to 2-Chloro-3-(4-nitrophenyl)propanenitrile, highlighting the twists in the azobenzene frame and associated N-C bond lengths (Główka & Olubek, 1994).
Antimicrobial Studies : Compounds structurally similar to 2-Chloro-3-(4-nitrophenyl)propanenitrile have been synthesized and tested for antimicrobial activity against various bacteria and fungi, showing potent activity in some cases (Desai, Pandya, & Vaja, 2017).
Theoretical Studies on Intramolecular Interactions : A theoretical study explored the intramolecular hydrogen bonds and anomeric effects in nitriles, including derivatives of 3-chloropropanenitrile, providing insights into their stabilities and geometrical trends (Fernández, Vázquez, & Ríos, 1992).
Analysis of Related Compounds in Pharmaceuticals : The related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol has been analyzed using liquid chromatography, demonstrating the method's effectiveness for pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).
Reaction Studies with Nitric Acid : The reaction of 3-substituted oxetanes with nitric acid, including 3-(4-nitrophenyl)oxetane, has been investigated, revealing insights into the nitration and ring-opening reactions (Hylands & Moodie, 1997).
Synthesis of Polyfunctionalized Nitriles : A one-pot synthesis method for polyfunctionalized α,β-unsaturated nitriles, starting from nitroalkanes and 2-chloro-3-phenylsulfonylpropanenitrile, was developed, showcasing the utility of such compounds in chemical synthesis (Ballini, Fiorini, Gil, & Palmieri, 2003).
Propiedades
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNWHGZPIHRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939087 | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-nitrophenyl)propanenitrile | |
CAS RN |
17849-31-9 | |
| Record name | α-Chloro-4-nitrobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
